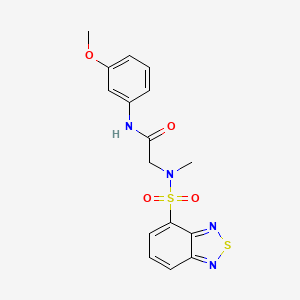![molecular formula C21H22FN3O2 B7478777 1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)
1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as FPPT or Fluoxetine Pyrrolidinone analog. The chemical structure of FPPT is similar to Fluoxetine, which is a widely used antidepressant drug. However, FPPT has been shown to have different biochemical and physiological effects compared to Fluoxetine.
作用机制
FPPT's mechanism of action is similar to that of Fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI). FPPT binds to the serotonin transporter and inhibits its activity, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
FPPT has been shown to have different biochemical and physiological effects compared to Fluoxetine. FPPT has been shown to have a higher affinity for the serotonin transporter than Fluoxetine, leading to a more potent inhibition of serotonin reuptake. FPPT has also been shown to have a longer half-life than Fluoxetine, leading to a more prolonged effect.
实验室实验的优点和局限性
One of the significant advantages of using FPPT in lab experiments is its high potency and selectivity for the serotonin transporter. This selectivity allows for more specific investigations into the mechanism of action of Fluoxetine and other antidepressant drugs. However, one of the limitations of using FPPT is its potential toxicity at high concentrations, which may limit its applications in certain experiments.
未来方向
There are several future directions for research on FPPT. One of the most significant directions is the investigation of its potential applications in the treatment of depression and anxiety disorders. FPPT's unique biochemical and physiological effects may lead to the development of more effective antidepressant and anxiolytic drugs. Another direction is the investigation of FPPT's potential applications in other research areas, such as drug addiction and neurodegenerative diseases. Overall, FPPT has significant potential as a research tool and as a basis for the development of new drugs.
合成方法
The synthesis of FPPT involves several steps, including the reaction between 2-fluorobenzoyl chloride and piperazine, followed by the reaction between the resulting compound and 4-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group and the cyclization of the resulting compound to form FPPT. This synthesis method has been optimized to produce high yields of pure FPPT.
科学研究应用
FPPT has been extensively studied for its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of FPPT is its use as a research tool to investigate the mechanism of action of Fluoxetine and other antidepressant drugs. FPPT has been shown to bind to the serotonin transporter, which is the primary target of Fluoxetine, and inhibit its activity. This inhibition leads to an increase in serotonin levels in the brain, which is the mechanism of action of Fluoxetine.
属性
IUPAC Name |
1-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-18-4-1-2-5-19(18)23-12-14-24(15-13-23)21(27)16-7-9-17(10-8-16)25-11-3-6-20(25)26/h1-2,4-5,7-10H,3,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENFTVBJQQTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478700.png)

![[2-Oxo-2-(propylamino)ethyl] 2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate](/img/structure/B7478716.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478720.png)
![3-(2-fluorophenyl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478728.png)
![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)

![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)

![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)